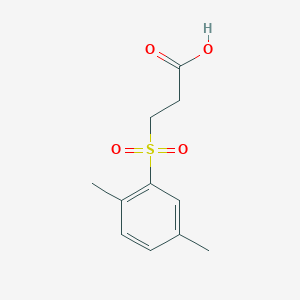

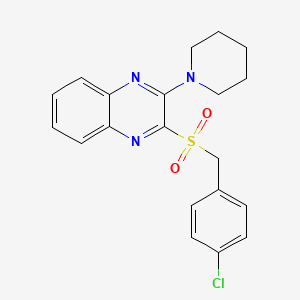

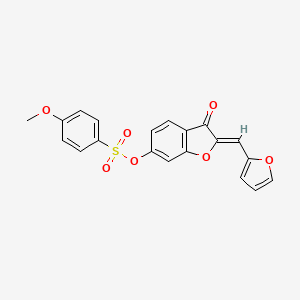

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H24F3N3O2 and its molecular weight is 371.404. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

One notable application of urea derivatives, similar to the specified chemical structure, is in the development of inhibitors for the human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant pharmacokinetic improvements over previous compounds, with one study highlighting the synthesis of 1,3-disubstituted ureas possessing a piperidyl moiety. This research demonstrated that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, upon oral administration in mice, exhibited a marked enhancement in potency, C(max), and AUC (area under the curve), compared to their adamantane analogues. Importantly, these novel sEH inhibitors showed a substantial increase in potency in reducing hyperalgesia in vivo, comparable to morphine, as measured by mechanical withdrawal threshold in the carrageenan-induced inflammatory pain model (Rose et al., 2010).

Central Nervous System Agents

Another research direction involves the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which were investigated for their potential as central nervous system agents. The synthesis of these compounds was inspired by recognizing a common aminoalkyl(aryl)isobenzofuran moiety in known antidepressants. The study explored the synthesis and activity of these compounds, noting significant inhibition of tetrabenazine-induced ptosis, suggesting a promising avenue for the development of new central nervous system agents (Bauer et al., 1976).

Acetylcholinesterase Inhibitors

Urea derivatives have also been evaluated for their potential as acetylcholinesterase inhibitors. A study synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize the spacer length and test compounds with greater conformational flexibility. These compounds showed high inhibitory activities, indicating that such flexible spacers are compatible with significant antiacetylcholinesterase effects. The research suggests these compounds could play a role in treating conditions related to acetylcholinesterase dysfunction (Vidaluc et al., 1995).

Anticancer Agents

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was driven by computer-aided design to evaluate their antiproliferative activity against various cancer cell lines. The study identified compounds with significant antiproliferative effects, suggesting the potential of such urea derivatives as new anticancer agents. This research highlights the importance of diaryl ureas in medicinal chemistry and their promise as BRAF inhibitors for cancer treatment (Feng et al., 2020).

Anti-inflammatory and Antiproliferative Activities

N-acyl-N-phenyl ureas of piperidine and substituted piperidines have been synthesized and evaluated for their anti-inflammatory, anaesthetic, and antipyretic properties. Some compounds exhibited anti-inflammatory activity comparable to indomethacin, and certain derivatives also showed broad-spectrum anti-cancer activity, particularly against leukemia, at low micromolar concentrations. This research underscores the therapeutic versatility of urea derivatives in addressing inflammation and cancer (Ranise et al., 2001).

properties

IUPAC Name |

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3O2/c19-18(20,21)14-2-1-3-15(10-14)23-17(25)22-11-13-4-7-24(8-5-13)16-6-9-26-12-16/h1-3,10,13,16H,4-9,11-12H2,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSIYDZAJCPLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)

![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)